molecular formula C17H15ClN2O B2932544 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-41-5

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No. B2932544
CAS RN: 852136-41-5
M. Wt: 298.77
InChI Key: WBBKCQPVBRZLCZ-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, which have led to their use in the treatment of various disorders . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, aiding in the development of new useful derivatives .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of this compound is related to the indole family, which is known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Scientific Research Applications

Anticancer Activity

4-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide derivatives have been synthesized and evaluated for their anticancer activity. A specific derivative, SGK 266, demonstrated significant pro-apoptotic activity on melanoma cell lines with growth inhibition and was further investigated for its inhibitory effects on human carbonic anhydrase isoforms, showcasing potential as an anticancer agent (Ö. Yılmaz et al., 2015).

Anti-inflammatory Activity

Indolyl azetidinones, synthesized from a similar indole derivative, have shown anti-inflammatory activity. These compounds were tested for their ability to modulate inflammation and compared with non-steroidal anti-inflammatory drugs for efficacy, demonstrating potential for therapeutic application in inflammatory conditions (R. Kalsi et al., 1990).

Electrochemical Studies

The electrochemical oxidation of indapamide, a closely related compound, has been studied to understand its electrochemical behavior in various media. This research could have implications for the development of analytical methods and the understanding of the compound's stability and reactivity under different conditions (M. J. Legorburu et al., 1996).

Crystal Structure Analysis

Research on crystal structures of similar compounds, including analysis of weak interactions in N-(benzoyl)-N-(2-pyridyl)benzamides, provides insights into the molecular arrangements and potential for designing new materials or drugs with desired properties (P. Mocilac et al., 2018).

Hirshfeld Surface Analysis

The synthesis and elucidation of a derivative involving 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide have been detailed with Hirshfeld surface analysis and DFT calculations, providing a basis for understanding the molecular interactions and stability of the compound (D. Geetha et al., 2019).

Future Directions

Given the diverse biological activities of indole derivatives and their potential for the treatment of various disorders, there is an immeasurable potential to be explored for newer therapeutic possibilities . This includes the development of new synthetic methods and the exploration of novel applications in medicine .

properties

IUPAC Name

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11-8-14-9-12(2-7-16(14)20-11)10-19-17(21)13-3-5-15(18)6-4-13/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBKCQPVBRZLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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